(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Overview
Description
“(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene” is a compound used for chiral derivatization . It has an empirical formula of C10H14O and a molecular weight of 150.22 . The compound is also known by the synonym "(3aS)-3,3a,4,5-Tetrahydro-3a-(2-propenyl)-2H-cyclopenta[b]furan" .
Synthesis Analysis
The synthesis of similar bicyclic compounds has been reported in the literature. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been used for the efficient construction of 8-oxabicyclo[3.2.1]octanes .Molecular Structure Analysis
The molecular structure of “(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene” can be represented by the SMILES stringC=CC[C@@]12CCOC1=CCC2
. This indicates the presence of an oxabicyclic structure with an allyl group attached. Physical And Chemical Properties Analysis
“(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene” is a colorless oil . It has a high degree of optical purity, with an enantiomeric ratio of ≥99.0:1.0 (GC) . The refractive index is reported as n20/D 1.497 .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound plays a crucial role in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Diastereotopic Group Selectivity
α-Hydroxyalkylidene carbenes, generated from thermolysis of α,β-epoxy-N-aziridinylimines, undergo diastereotopic group selective 1,5 C–H insertion reactions on 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-ene ring systems . This process is significant in the study of chemoselectivity of alkylidene carbene reactions .
Protection of Tertiary Alcohol
The compound can be used to protect a tertiary alcohol at C-3 of the bridged oxabicycle as a trimethylsilyl ether . This process reverses the sense of diastereoselectivity .
Formation of Spirocyclic Dihydrofurans
The compound can undergo 1,5 O–R insertion into a tertiary alcohol (R = H) or silylether (R = TMS) at C-3 to form spirocyclic dihydrofurans . This is a major pathway for 2-benzyloxy-substituted 8-oxabicyclo[3.2.1]oct-6-ene systems .
1,2-Rearrangement to an Alkyne
The compound can undergo a 1,2-rearrangement to form an alkyne . This is another major pathway for 2-benzyloxy-substituted 8-oxabicyclo[3.2.1]oct-6-ene systems .
Fragmentation to a Ketone
The compound can undergo fragmentation to form a ketone . This is yet another major pathway for 2-benzyloxy-substituted 8-oxabicyclo[3.2.1]oct-6-ene systems .
Safety and Hazards
Future Directions
The future directions for research on “(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, the development of more efficient and selective synthetic methods, as well as the investigation of novel reaction mechanisms, could be areas of interest .
properties
IUPAC Name |
(3aS)-3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYUDKSKFXYOD-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC12CCC=C1OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]12CCC=C1OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | |
CAS RN |
1052236-86-8 | |
Record name | (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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